molecular formula C11H12BrNO3 B7979053 2-Bromo-6-morpholin-4-ylbenzoic acid

2-Bromo-6-morpholin-4-ylbenzoic acid

Cat. No.: B7979053
M. Wt: 286.12 g/mol
InChI Key: XXSDFIZCBDNEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-morpholin-4-ylbenzoic acid is a brominated aromatic carboxylic acid featuring a morpholine substituent at the 6-position of the benzene ring. The bromine atom at the 2-position may facilitate cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-bromo-6-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-8-2-1-3-9(10(8)11(14)15)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDFIZCBDNEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-bromo-6-morpholin-4-ylbenzoic acid with structurally related benzoic acid derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituents Molecular Weight Key Properties Applications
This compound Br (2), morpholin-4-yl (6) ~287.1 (estimated) High polarity due to morpholine; potential H-bond acceptor Pharmaceutical intermediates (e.g., kinase inhibitors)
2-Bromo-4-fluoro-6-methylbenzoic acid Br (2), F (4), CH₃ (6) ~233.0 Moderate solubility; halogenated and methyl groups enhance lipophilicity Agrochemical intermediates
4-Bromo-2-chloro-6-methylbenzoic acid Br (4), Cl (2), CH₃ (6) ~249.5 Electron-withdrawing Cl and Br; stable under acidic conditions Materials science and catalysis
4-Bromo-2-fluoro-6-methylbenzoic acid Br (4), F (2), CH₃ (6) 233.03 Dual halogen effects; lower melting point compared to non-fluorinated analogs Medicinal chemistry (antibacterial agents)
5-Bromo-4-tert-butyl-2-methoxybenzoic acid Br (5), tert-butyl (4), OCH₃ (2) ~301.2 Bulky tert-butyl group reduces crystallinity; methoxy enhances electron donation Polymer additives

Key Observations:

Substituent Effects on Reactivity :

  • The morpholine group in the target compound increases polarity and solubility compared to methyl or halogen substituents, which are more lipophilic .
  • Bromine at the 2-position (vs. 4-position in analogs) may direct electrophilic substitution reactions differently, influencing synthetic pathways .

Biological Relevance :

  • Morpholine-containing compounds are prevalent in drug candidates due to their ability to improve bioavailability and target protein interactions (e.g., kinase inhibition) .
  • Halogenated analogs (e.g., 4-bromo-2-fluoro-6-methylbenzoic acid) are often used in antimicrobial agents, leveraging halogen-induced electronic effects .

Synthetic Utility :

  • Methyl and halogen substituents (e.g., in 2-bromo-4-fluoro-6-methylbenzoic acid) simplify crystallization, whereas morpholine derivatives may require specialized purification techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.